molecular formula C18H21NO3 B5052478 N-(4-ethoxyphenyl)-4-propoxybenzamide

N-(4-ethoxyphenyl)-4-propoxybenzamide

Cat. No.: B5052478
M. Wt: 299.4 g/mol
InChI Key: OMSSQYYNJGCXGT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-propoxybenzamide is a benzamide derivative featuring an ethoxy group (-OCH₂CH₃) on the phenylamine moiety and a propoxy group (-OCH₂CH₂CH₃) on the benzamide ring. Benzamide derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-13-22-17-9-5-14(6-10-17)18(20)19-15-7-11-16(12-8-15)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSSQYYNJGCXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-propoxybenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxyaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-4-propoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-4-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel materials and catalysts.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic potential.

Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It may also find applications in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and properties are influenced by substituents on both the benzamide and phenyl rings. Key analogs include:

Compound Name Substituents on Benzamide Substituents on Phenylamine Key Structural Differences
N-(4-Ethoxyphenyl)-4-propoxybenzamide Propoxy (-OCH₂CH₂CH₃) Ethoxy (-OCH₂CH₃) Reference compound
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo (-Br) Methoxy (-OCH₃), Nitro (-NO₂) Nitro group enhances electron withdrawal
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide tert-Butyl (-C(CH₃)₃) Ethoxy (-OCH₂CH₃) Bulkier tert-butyl group affects steric hindrance
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro (-Cl) Methoxy (-OCH₃) Chloro substituent increases polarity
N-(5-Chloro-2-pyridinyl)-4-propoxybenzamide Propoxy (-OCH₂CH₂CH₃) Chloropyridinyl Pyridine ring alters electronic properties

Key Observations :

  • Steric Effects : The tert-butyl group in may reduce solubility but improve thermal stability.
  • Aromatic System Variations : Replacement of benzene with pyridine (e.g., ) introduces nitrogen heteroatoms, influencing binding interactions.

Physico-Chemical Properties

Elemental analysis and molecular weight comparisons highlight purity and structural integrity:

Compound Molecular Formula Molecular Weight Elemental Analysis (C/H/N) Found (Calculated)
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid C₁₅H₁₅NO₅S 321.35 C: 55.94 (56.06), H: 4.79 (4.70), N: 4.50 (4.36)
5-Bromo-2-(4-propoxybenzamido)benzoic acid C₁₇H₁₆BrNO₄ 378.22 C: 54.01 (53.99), H: 4.13 (4.26), N: 3.77 (3.70)
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide C₂₁H₂₀N₂O₄S 396.46 Not reported

Key Observations :

  • Purity Indicators: Minor discrepancies in elemental analysis (e.g., ) suggest high synthesis efficiency.

Crystallographic and Conformational Data

  • 4MNB : Crystallizes with two molecules per asymmetric unit, indicating conformational flexibility.
  • 4-Chloro-N-(2-methoxyphenyl)benzamide : Exhibits a mean σ(C–C) bond length of 0.002 Å, reflecting structural rigidity.

Key Observations :

  • Polymorphism Potential: The dual-molecule configuration in suggests possible polymorphic forms for this compound under varying conditions.

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